molecular formula C11H7N5 B3357643 3,4,6,7,9-Pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,7,10,12,14-heptaene CAS No. 74396-99-9

3,4,6,7,9-Pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,7,10,12,14-heptaene

Cat. No.: B3357643
CAS No.: 74396-99-9
M. Wt: 209.21 g/mol
InChI Key: RHYYEXXIURFWPJ-UHFFFAOYSA-N
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Description

3,4,6,7,9-Pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,7,10,12,14-heptaene is a useful research compound. Its molecular formula is C11H7N5 and its molecular weight is 209.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 321120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4,6,7,9-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,7,10,12,14-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5/c1-2-4-9-8(3-1)5-10-11-14-12-6-16(11)13-7-15(9)10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYYEXXIURFWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3N2C=NN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10317833
Record name NSC321120
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10317833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74396-99-9
Record name NSC321120
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC321120
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10317833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,6,7,9-Pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,7,10,12,14-heptaene
Reactant of Route 2
3,4,6,7,9-Pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,7,10,12,14-heptaene
Reactant of Route 3
3,4,6,7,9-Pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,7,10,12,14-heptaene
Reactant of Route 4
3,4,6,7,9-Pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,7,10,12,14-heptaene
Reactant of Route 5
3,4,6,7,9-Pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,7,10,12,14-heptaene
Reactant of Route 6
3,4,6,7,9-Pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,7,10,12,14-heptaene

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